3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester
CAS No.: 2096333-72-9
Cat. No.: VC11684579
Molecular Formula: C15H23BClNO2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096333-72-9 |
|---|---|
| Molecular Formula | C15H23BClNO2 |
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C15H23BClNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |
| Standard InChI Key | YLYBUPMJVZGLMR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester belongs to the arylboronic ester family, characterized by a phenyl ring substituted with three functional groups:
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Chlorine at the 3-position, enhancing electrophilic reactivity.
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N-ethylaminomethyl group at the 2-position, providing a secondary amine for hydrogen bonding and coordination.
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Pinacol boronic ester at the 1-position, stabilizing the boron atom through chelation with pinacol (2,3-dimethyl-2,3-butanediol) .
The molecular formula is , with a molecular weight of 307.6 g/mol . The pinacol ester group improves solubility in organic solvents like tetrahydrofuran and dichloromethane, facilitating its use in cross-coupling reactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Boronation via Miyaura Coupling
Aryl halides react with bis(pinacolato)diboron () in the presence of palladium catalysts (e.g., ) and phosphine ligands (e.g., ) . For example:
where = 3-chloro-2-(N-ethylaminomethyl)phenyl bromide .
Step 2: Functionalization of the Aminomethyl Group
Ethylamine is introduced via Mannich reaction or reductive amination. For instance, condensation of formaldehyde with ethylamine in the presence of a boronic acid intermediate yields the N-ethylaminomethyl substituent .
Step 3: Purification
Chromatography (hexanes:ethyl acetate gradients) isolates the product in >97% purity, as required for pharmaceutical intermediates .
Industrial-Scale Production
MolCore BioPharmatech reports gram-scale synthesis under ISO-certified conditions, achieving yields >80% . Critical parameters include:
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Temperature control (0–65°C) to prevent deboronation.
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Anhydrous solvents (e.g., diethyl ether) to avoid hydrolysis .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The pinacol boronic ester participates in palladium-catalyzed couplings with aryl halides, enabling access to biaryl structures. For example:
This reactivity is exploited in synthesizing kinase inhibitors and fluorescent dyes .
Directed C-H Functionalization
The ethylaminomethyl group acts as a directing group in transition metal-catalyzed reactions. For instance, Pd(II)-mediated C-H acetoxylation occurs regioselectively at the 4-position of the phenyl ring .
Material Science Applications
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Self-assembled monolayers (SAMs): The boronic ester forms reversible bonds with diols, enabling surface functionalization .
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Drug delivery systems: pH-sensitive boronic esters release therapeutics in acidic environments (e.g., tumor tissues) .
Comparative Analysis with Structural Analogues
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